molecular formula C22H20N2O5 B12149173 3,4,5-trimethoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide

3,4,5-trimethoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide

Cat. No.: B12149173
M. Wt: 392.4 g/mol
InChI Key: LMBFPNPLBCMGJF-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide is a complex organic compound with a molecular formula of C22H22N4O6. This compound is known for its unique structure, which includes a trimethoxyphenyl group and a benzoindole moiety. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide typically involves multiple steps. One common method starts with the methylation of gallic acid using dimethyl sulfate to produce 3,4,5-trimethoxybenzoic acid . This intermediate is then subjected to a series of reactions, including amidation and cyclization, to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining high standards of purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,4,5-trimethoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.

    Benzoindole derivatives: Compounds with the benzoindole moiety also show comparable properties and are used in similar research applications.

Uniqueness

3,4,5-trimethoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide is unique due to its combined structural features, which confer distinct biological activities and make it a valuable compound for scientific research. Its ability to interact with multiple molecular targets and pathways sets it apart from other similar compounds .

Properties

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(2-oxo-1H-benzo[cd]indol-6-yl)methyl]benzamide

InChI

InChI=1S/C22H20N2O5/c1-27-17-9-13(10-18(28-2)20(17)29-3)21(25)23-11-12-7-8-16-19-14(12)5-4-6-15(19)22(26)24-16/h4-10H,11H2,1-3H3,(H,23,25)(H,24,26)

InChI Key

LMBFPNPLBCMGJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=C3C=CC=C4C3=C(C=C2)NC4=O

Origin of Product

United States

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